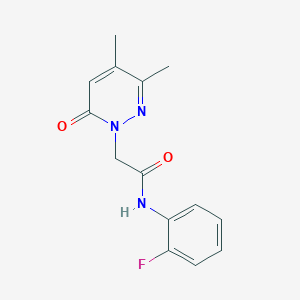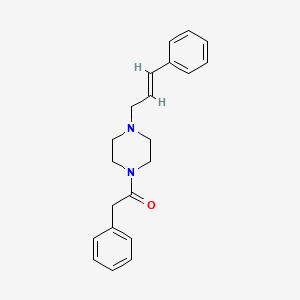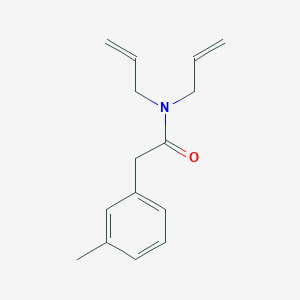![molecular formula C22H33N3O2 B5367464 3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5367464.png)
3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone is a chemical compound that belongs to the class of piperazinone derivatives. It has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent antitumor and antiviral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone is not fully understood. However, it is believed to exert its biological effects by interacting with specific receptors in the brain and other tissues. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. It has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective activities. It has also been shown to improve cognitive function, memory, and learning in animal models. Additionally, it has been shown to have anxiolytic and antidepressant effects, which may be useful in the treatment of various psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone in lab experiments is its high potency and selectivity. It has been shown to exhibit potent biological effects at low concentrations, making it an ideal candidate for studying the mechanism of action of various neurotransmitters and receptors. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the study of 3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone. One of the most promising areas of research is the development of novel therapeutic agents based on this compound for the treatment of various neurological disorders. Another area of research is the investigation of the molecular mechanism of action of this compound and its interaction with specific receptors and neurotransmitters. Additionally, the development of new synthetic methods for the production of this compound may further enhance its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-(1-azonanyl)-2-oxoethylamine with 4-(2-phenylethyl)-2-piperazinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Propriétés
IUPAC Name |
3-[2-(azonan-1-yl)-2-oxoethyl]-4-(2-phenylethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c26-21(25-14-8-3-1-2-4-9-15-25)18-20-22(27)23-13-17-24(20)16-12-19-10-6-5-7-11-19/h5-7,10-11,20H,1-4,8-9,12-18H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXILYWJZLNSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCN(CCC1)C(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)

![2-(2,5-dioxoimidazolidin-1-yl)-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5367414.png)
![1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5367430.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5367439.png)


![1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5367471.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5367472.png)
![4-methyl-N-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5367474.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline](/img/structure/B5367479.png)